

EU Regulatory Status of Lilial in Cosmetics: A Technical Guide

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Brussels, Belgium - The European Union has enacted a comprehensive ban on the use of Butylphenyl methylpropional, commonly known as Lilial, in all cosmetic products. This measure, which took effect on March 1, 2022, is the culmination of a multi-year scientific evaluation that identified significant risks to human reproductive health. This technical guide provides an in-depth overview of the regulatory timeline, the scientific evidence that underpinned the ban, and the toxicological data that were central to the decision-making process.

Regulatory Timeline and Key Legislation

The regulation of Lilial in the EU has evolved over several years, culminating in a complete prohibition. The key regulatory milestones are outlined below:



Date	Regulatory Action	Key Document	Summary of Action
March 1, 2022	Full Ban	Regulation (EU) 2021/1902	Prohibited the placing on the market of cosmetic products containing Butylphenyl methylpropional.[1][2]
October 29, 2021	Amending Regulation Published	Regulation (EU) 2021/1902	Amended Annex II of the EU Cosmetics Regulation (EC) No 1223/2009 to include Lilial in the list of substances prohibited in cosmetic products. [1][2]
May 19, 2020	Classification as CMR 1B	Commission Delegated Regulation (EU) 2020/1182	Classified Butylphenyl methylpropional as a substance toxic to reproduction (Repr. 1B), mandating its eventual ban in cosmetics under the Cosmetics Regulation.
May 10, 2019	Final SCCS Opinion	SCCS/1591/17	The Scientific Committee on Consumer Safety (SCCS) concluded that Lilial could not be considered safe for use in cosmetic products due to concerns over its reproductive toxicity. [4]



The final legislative action, Regulation (EU) 2021/1902, formally enshrined the ban of Lilial in cosmetic products, making it illegal to sell or make available any such products in the EU market from March 1, 2022.[1][2]

Scientific Rationale for the Ban: Reproductive Toxicity

The primary driver for the prohibition of Lilial was its classification as a substance toxic for reproduction (Category 1B) under the EU's Classification, Labelling and Packaging (CLP) Regulation. This classification was based on a comprehensive review of toxicological data by the European Chemicals Agency's (ECHA) Committee for Risk Assessment (RAC) and the SCCS.

The SCCS, in its final opinion (SCCS/1591/17), concluded that a safe concentration of Lilial in cosmetic products could not be determined. The committee's risk assessment identified a significant concern for reproductive toxicity, particularly affecting the male reproductive system.

Key Toxicological Findings

The decision to ban Lilial was based on evidence from multiple animal studies that demonstrated adverse effects on reproductive organs and developmental toxicity. The most critical findings are summarized in the tables below.

Table 1: Summary of Key Reproductive and Developmental Toxicity Studies on Lilial



Study Type	Species	Key Findings	NOAEL (No Observed Adverse Effect Level)
Extended One- Generation Reproductive Toxicity Study (OECD 416)	Rat	Testicular atrophy, decreased sperm count and motility, reduced fertility.	Systemic Toxicity: 5 mg/kg bw/day
Developmental Toxicity Study (OECD 414)	Rat	Reduced fetal body weight at maternally toxic doses.	Developmental Toxicity: 4.5 mg/kg bw/day[5]

Table 2: Quantitative Data from Key Toxicity Studies

Study Endpoint	Species	Dose Levels Tested (mg/kg bw/day)	Observed Effects at Different Dose Levels
Reproductive Performance	Rat	0, 5, 15, 45	At 45 mg/kg bw/day: testicular atrophy, decreased epididymal sperm counts, and reduced fertility in males.
Developmental Toxicity	Rat	0, 5, 15, 45	At 45 mg/kg bw/day: decreased fetal body weights. Maternal toxicity (reduced body weight gain) was also observed at this dose.

The SCCS determined that the margin of safety for the use of Lilial in cosmetics was insufficient to protect consumers from the risk of reproductive toxicity. The No Observed Adverse Effect Level (NOAEL) for developmental toxicity was established at 4.5 mg/kg bw/day. [5]



Experimental Protocols

The toxicological studies that informed the regulatory decision were conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Extended One-Generation Reproductive Toxicity Study (based on OECD Test Guideline 416)

- Objective: To assess the effects of Lilial on male and female reproductive performance, including mating, fertility, gestation, and lactation, as well as the growth and development of the offspring.
- Test Animals: Wistar rats.
- · Administration: Oral gavage.
- Dosage: Multiple dose levels, including a control group.
- Duration: Pre-mating, mating, gestation, and lactation periods for the parental (P) generation and through to sexual maturity for the first-filial (F1) generation.
- Key Endpoints Evaluated:
 - Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, mating and fertility indices, sperm parameters (motility, morphology, and count), and detailed histopathology of reproductive organs.
 - Offspring: Viability, clinical signs, body weight, and developmental landmarks.

Prenatal Developmental Toxicity Study (based on OECD Test Guideline 414)

- Objective: To evaluate the potential of Lilial to cause adverse effects on the developing embryo and fetus following exposure to pregnant females.
- Test Animals: Pregnant Wistar rats.



- · Administration: Oral gavage.
- Dosage: At least three dose levels and a concurrent control group.
- Duration: Throughout the period of major organogenesis.
- Key Endpoints Evaluated:
 - Maternal Animals: Clinical signs, body weight, food consumption, and post-mortem examination of the uterus and its contents.
 - Fetuses: Viability, body weight, and detailed external, visceral, and skeletal examinations for malformations and variations.

Visualizations of Key Processes Regulatory Pathway to Lilial Ban in the EU



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Caption: Regulatory workflow leading to the ban of Lilial in EU cosmetics.

Proposed Mechanism of Lilial-Induced Testicular Toxicity

Recent research suggests that the testicular toxicity of aromatic aldehydes like Lilial may not be mediated by direct interaction with hormone receptors but rather through a metabolic activation pathway that disrupts essential cellular processes in the testes.





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Caption: Hypothesized metabolic pathway for Lilial-induced testicular toxicity.

Conclusion

The European Union's prohibition of Lilial in cosmetic products is a regulatory action firmly grounded in a comprehensive scientific assessment of its toxicological profile. The classification of Lilial as a substance toxic to reproduction (Repr. 1B) was the critical determinant, leading to its inclusion in the list of banned substances under the EU Cosmetics Regulation. The available data from animal studies clearly indicated a risk of adverse effects on the male reproductive system and on fetal development, for which a safe level of exposure from cosmetic use could not be established. This case serves as a clear example of the EU's precautionary approach to consumer safety in the cosmetics sector, prioritizing the protection of human health from substances with proven long-term health risks. Researchers, scientists, and drug development professionals should be aware of this regulatory precedent and the underlying scientific data when evaluating the safety of new and existing chemical entities.

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